
4-(4-Clorofenil)piperazina-1-carbotioamida
Descripción general
Descripción
4-(4-Chlorophenyl)piperazine-1-carbothioamide is a useful research compound. Its molecular formula is C11H14ClN3S and its molecular weight is 255.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorophenyl)piperazine-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)piperazine-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioquímica: Estudios de Inhibición Enzimática
En bioquímica, 4-(4-Clorofenil)piperazina-1-carbotioamida se utiliza en estudios de inhibición enzimática para comprender la interacción entre enzimas e inhibidores potenciales . Esto es crucial para el desarrollo de fármacos que pueden modular la actividad enzimática, una estrategia común en el tratamiento de enfermedades como el cáncer, donde ciertas enzimas están hiperactivas.
Química Medicinal: Agentes Antituberculosos
El compuesto se ha explorado por su papel en el diseño y la síntesis de agentes antituberculosos. Forma parte de una clase de compuestos que han mostrado actividad significativa contra Mycobacterium tuberculosis, la bacteria responsable de la tuberculosis . La investigación en esta área se centra en la creación de derivados con mayor eficacia y menor toxicidad para las células humanas.
Diseño de Fármacos: Acoplamiento Molecular y Cribado
This compound: juega un papel en el diseño de fármacos, particularmente en los procesos de acoplamiento molecular y cribado . Se utiliza para estudiar la interacción entre moléculas pequeñas y dianas biológicas, un paso fundamental en el diseño racional de fármacos. La estructura del compuesto se puede modificar para mejorar la afinidad de unión y la selectividad hacia proteínas o receptores específicos.
Usos Industriales: Síntesis Química
Aunque no se menciona explícitamente para This compound, los compuestos de piperazina relacionados se utilizan en diversas aplicaciones industriales, incluida la síntesis de polímeros, resinas y otros materiales . Las propiedades químicas del compuesto pueden prestarse a usos similares en la química industrial, sirviendo como bloque de construcción para vías de síntesis complejas.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3S/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDZSEHZNBCBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydroiodide](/img/structure/B1416837.png)
![[5-Chloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1416839.png)

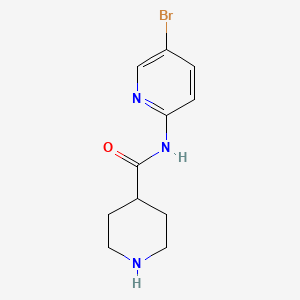
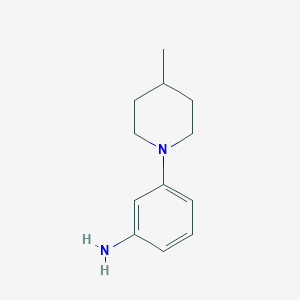
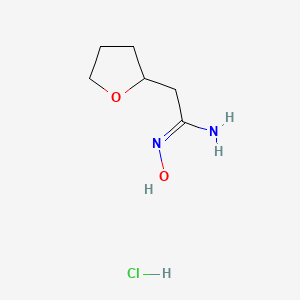




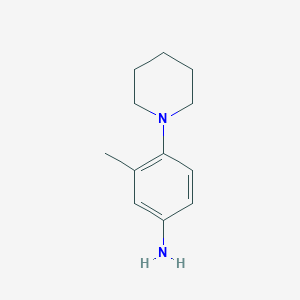
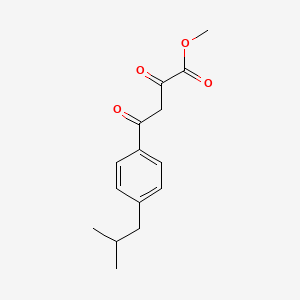
![N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416859.png)
